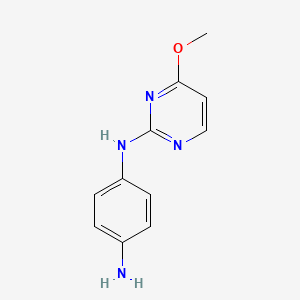

N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine

説明

Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine , reflecting its core structure: a benzene ring substituted with two amine groups at positions 1 and 4, and a 4-methoxypyrimidin-2-yl group attached to the N1 position of the benzene ring.

Molecular Formula and Key Identifiers

The nomenclature follows IUPAC rules, prioritizing the benzene ring as the parent structure. The pyrimidine substituent is numbered such that the methoxy group occupies position 4, and the attachment point to the benzene ring is position 2.

Crystallographic Structure Determination and Molecular Geometry

While specific crystallographic data (e.g., unit cell parameters, space group) for this compound are not explicitly reported in the literature, structural insights can be inferred from analogous compounds.

Key Geometric Features

- Planar Aromatic Systems : The benzene and pyrimidine rings are expected to adopt planar geometries due to aromatic stabilization.

- Hydrogen Bonding : The primary amine groups (-NH₂) on the benzene ring may participate in intermolecular hydrogen bonding, influencing crystal packing.

- Steric Effects : The methoxy group at position 4 of the pyrimidine ring introduces steric bulk, potentially altering the dihedral angle between the pyrimidine and benzene rings.

Crystallographic studies of related pyrimidine-benzene diamine derivatives (e.g., ) reveal common motifs:

| Feature | Typical Values |

|---|---|

| C-N Bond Lengths | 1.33–1.35 Å |

| C-O (Methoxy) Bond Length | 1.35–1.40 Å |

| Aromatic Ring Planarity | Deviations <0.1 Å |

Spectroscopic Identification Techniques

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about functional groups:

Key Observations :

- Strong absorption at ~2850 cm⁻¹ indicates methoxy group presence.

- Broad peaks near 3300 cm⁻¹ confirm amine functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for analogous compounds suggest the following assignments:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.8–4.0 | Singlet |

| Aromatic (Benzene) | 6.5–7.5 | Multiplet |

| Pyrimidine Protons | 8.0–9.0 | Singlet (H-5) |

| Amine Protons | 1.5–2.5 | Broad singlet |

13C NMR Assignments :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 (N-attached) | 150–155 |

| Pyrimidine C-4 (OCH₃) | 165–170 |

| Benzene C-1 and C-4 (N-attached) | 130–140 |

Mass Spectrometry (MS)

The molecular ion peak at m/z 216 [M]+ (C₁₁H₁₂N₄O⁺) is expected. Fragmentation patterns may include loss of methoxy groups (Δ m/z 31) or cleavage of the benzene-pyrimidine bond.

特性

IUPAC Name |

4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-16-10-6-7-13-11(15-10)14-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNILLVZDGRGJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine typically involves the reaction of 4-methoxypyrimidine with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

化学反応の分析

Types of Reactions

N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may produce derivatives with different functional groups .

科学的研究の応用

Chemical Properties and Structure

N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine is characterized by its molecular formula and a structure that features a pyrimidine ring substituted with a methoxy group and a benzene ring with two amine functionalities. This unique structure contributes to its diverse biological activities.

Biological Applications

The compound has been studied for its antitumor , antifungal , and enzyme inhibitory properties:

-

Antitumor Activity :

- This compound is noted for its potential as an inhibitor of various kinases, including Bcr-Abl kinase, which is crucial in the treatment of chronic myeloid leukemia. Its structural similarity to imatinib suggests it could act as a selective inhibitor against mutated forms of epidermal growth factor receptor (EGFR), which are implicated in several cancers .

- Enzyme Inhibition :

- Antifungal Properties :

Case Study 1: Kinase Inhibition

A study published in Cancer Research highlighted the effectiveness of pyrimidine derivatives in inhibiting mutant forms of EGFR. The findings suggest that this compound could serve as a scaffold for developing new anticancer therapies targeting resistant cancer cells .

Case Study 2: Antifungal Activity

Research conducted on various substituted pyrimidines demonstrated promising antifungal activities against Candida species. The derivatives showed significant inhibition rates, indicating that this compound could be further explored for antifungal drug development .

作用機序

The mechanism of action of N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Pyrimidine-Based Analogs

- N1-(4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)benzene-1,4-diamine (48m): Replaces the pyrimidine ring with a pyridine-imidazole hybrid.

- N1-(6-Methoxypyridazin-3-yl)benzene-1,4-diamine (14) :

Substitutes pyrimidine with pyridazine, altering electronic properties. The compound exhibits a melting point of 132–134°C, suggesting distinct crystallinity compared to pyrimidine analogs . - N1-(2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine :

Incorporates a pyrrolidine substituent, increasing steric bulk and basicity, which may influence solubility and target engagement (e.g., antiviral activity against cytomegalovirus) .

Heterocycle-Swapped Derivatives

Physicochemical Properties

生物活性

N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N1-(4-methoxy-2-pyrimidinyl)-1,4-benzenediamine

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

- Physical Form : Powder, typically stored at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or act on specific receptors, leading to diverse biological effects. Notably, it has been explored for its potential as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer effects. It is believed to contribute to the inhibition of cancer cell proliferation through its action on specific signaling pathways involved in tumor growth. The compound's structural features may enhance its efficacy against certain cancer types, particularly those associated with tyrosine kinase activity .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound and its derivatives:

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and monitor substituent effects on aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Q-TOF systems for precise molecular ion identification .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (applied analogously to related diamines) .

What strategies are recommended for elucidating the reaction mechanism of nucleophilic substitution in the synthesis of this compound?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer transition-state geometry .

- Computational Modeling : Quantum mechanical calculations (e.g., DFT) to map potential energy surfaces and identify intermediates .

- In Situ Monitoring : Use techniques like IR spectroscopy or HPLC to detect transient intermediates .

What are the primary applications of this compound in current pharmacological research?

Basic

While direct pharmacological data for this compound is limited in the provided evidence, analogous diamines show:

- Kinase Inhibition : Pyrimidine-containing derivatives often target ATP-binding pockets in kinases .

- Antimicrobial Activity : Structural similarities to known antimicrobial agents suggest potential for biofilm disruption studies .

Further biological screening (e.g., enzymatic assays) is recommended to validate specific applications.

How can computational chemistry be integrated with experimental data to design derivatives with enhanced binding affinity?

Q. Advanced

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to predict feasible synthetic pathways and transition states .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .

- Feedback Loops : Refine computational models using experimental binding data (e.g., IC values) .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent reflux .

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

What methodologies are effective in analyzing the electronic effects of methoxy and pyrimidine substituents on the benzene-diamine core?

Q. Advanced

- Spectroscopic Analysis : Compare H NMR chemical shifts to assess electron-donating/withdrawing effects of substituents .

- Electrochemical Studies : Cyclic voltammetry to measure redox potentials and correlate with substituent electronic profiles .

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。